molecular formula C11H12O B1586965 8-methyl-3,4-dihydro-1H-naphthalen-2-one CAS No. 31701-18-5

8-methyl-3,4-dihydro-1H-naphthalen-2-one

Cat. No. B1586965
CAS RN: 31701-18-5
M. Wt: 160.21 g/mol
InChI Key: QQZGDROMFGJFHQ-UHFFFAOYSA-N
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Description

8-methyl-3,4-dihydro-1H-naphthalen-2-one is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known by other names such as α-Tetralone, 1-Tetralone, 1,2,3,4-Tetrahydronaphthalen-1-one, 3,4-Dihydro-1 (2H)-naphthalenone, 3,4-Dihydro-2H-naphthalen-1-one, 3,4-Dihydro-1 (2H)-naphthaleneone, 1,2,3,4-Tetrahydro-1-naphthalenone, 1-Oxotetralin, 1-Oxo-1,2,3,4-tetrahydronaphthalene, alpha-Tetralone, 1,2,3,4-Tetrahydro-1-oxonaphthalene, 3,4-Dihydronaphthalen-1 (2H)-one .


Synthesis Analysis

The synthesis of 8-methyl-3,4-dihydro-1H-naphthalen-2-one involves the use of 2- methoxy benzonitriles for Material synthesis intermediate 2- methoxyphenylacetic acids first. Then the target product is obtained by the reaction by chlorination reaction, friedel-crafts acylation-cycloalkylation by 2- methoxyphenylacetic acids .


Molecular Structure Analysis

The molecular structure of 8-methyl-3,4-dihydro-1H-naphthalen-2-one is represented by the formula: C11H12O. The molecular weight is 160.22 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

8-methyl-3,4-dihydro-1H-naphthalen-2-one is a white solid . It has a molecular weight of 160.22 . The IUPAC name is 8-methyl-3,4-dihydro-2 (1H)-naphthalenone . The storage temperature is recommended to be in the freezer .

Relevant papers have been analyzed to provide this comprehensive analysis .

properties

IUPAC Name

8-methyl-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-4H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZGDROMFGJFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(=O)CCC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393814
Record name 8-methyl-3,4-dihydro-1H-naphthalen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-3,4-dihydro-1H-naphthalen-2-one

CAS RN

31701-18-5
Record name 8-methyl-3,4-dihydro-1H-naphthalen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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